Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Against the Bromobenzyl Analog
The target compound (4-methoxybenzyl) exhibits a computed XLogP3-AA of 3.3, which is 0.8 log units lower than that of its direct 4-bromobenzyl analog (CAS 1334373-75-9, XLogP3-AA ≈ 4.1). This difference falls within the range known to affect passive membrane permeability by approximately 2- to 5-fold per log unit, thereby altering both cellular uptake and off-target partitioning [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1334373-75-9): XLogP3-AA ≈ 4.1 |
| Quantified Difference | Δ ≈ -0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.8 log unit lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, making the methoxy analog preferable for in vitro assays requiring higher free fraction or for formulation strategies that demand balanced polarity.
- [1] National Center for Biotechnology Information (2025) 'PubChem Compound Summary for CID 16603076, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine', PubChem Database. View Source
- [2] National Center for Biotechnology Information (2025) 'PubChem Compound Summary for CID 57396023, 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine', PubChem Database. View Source
